2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine
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Overview
Description
2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine is a synthetic organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiol with an amine in the presence of a suitable catalyst. For example, 2-mercaptoacetic acid can be reacted with an amine to form the thiazolidine ring.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the thiazolidine intermediate with 4-chlorobenzyl chloride under basic conditions.
Attachment of the Imidazole Moiety: The imidazole moiety can be attached through a condensation reaction. This can be done by reacting the intermediate with imidazole in the presence of a suitable dehydrating agent, such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group or the imidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as sodium hydride, potassium carbonate, or various halides can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1,3-thiazolidine: Lacks the imidazole moiety.
2-(4-Methylphenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine: Contains a methyl group instead of a chlorine atom.
2-(4-Chlorophenyl)-2-[(1H-pyrazol-1-yl)methyl]-1,3-thiazolidine: Contains a pyrazole moiety instead of an imidazole moiety.
Uniqueness
2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine is unique due to the presence of both the 4-chlorophenyl group and the imidazole moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
89081-51-6 |
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Molecular Formula |
C13H14ClN3S |
Molecular Weight |
279.79 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C13H14ClN3S/c14-12-3-1-11(2-4-12)13(16-6-8-18-13)9-17-7-5-15-10-17/h1-5,7,10,16H,6,8-9H2 |
InChI Key |
WKTJQJSUBFSULB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)(CN2C=CN=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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